molecular formula C15H18ClNO2S B2937717 8-[(2-chlorophenyl)methanesulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane CAS No. 2320897-56-9

8-[(2-chlorophenyl)methanesulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane

Cat. No.: B2937717
CAS No.: 2320897-56-9
M. Wt: 311.82
InChI Key: AWWPOUBKFQHNJE-UHFFFAOYSA-N
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Description

8-[(2-chlorophenyl)methanesulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane is a complex organic compound featuring a bicyclic structure with a nitrogen atom. This compound is part of the 8-azabicyclo[3.2.1]octane family, which is known for its significant potential in drug discovery and other scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2-chlorophenyl)methanesulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane typically involves the rearrangement of 2-azabicyclo[2.2.1]heptane derivatives under specific conditions. One common method is the Mitsunobu reaction, which involves the activation of a primary alcohol followed by an intramolecular nitrogen nucleophilic attack . Another approach involves the use of sulfonyl chloride and a base to facilitate the rearrangement .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow chemistry techniques to enhance efficiency and yield. The use of continuous flow reactors allows for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

8-[(2-chlorophenyl)methanesulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of the compound .

Mechanism of Action

The mechanism of action of 8-[(2-chlorophenyl)methanesulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure plays a crucial role in its reactivity and binding properties . The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Properties

IUPAC Name

8-[(2-chlorophenyl)methylsulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO2S/c1-11-8-13-6-7-14(9-11)17(13)20(18,19)10-12-4-2-3-5-15(12)16/h2-5,13-14H,1,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWPOUBKFQHNJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2S(=O)(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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